4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)-

Description

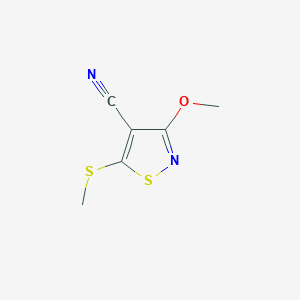

The compound 4-isothiazolecarbonitrile, 3-methoxy-5-(methylthio)- features a central isothiazole ring substituted with a cyano group at position 4, a methoxy group at position 3, and a methylthio group at position 5. The methoxy (-OCH₃) and methylthio (-SCH₃) substituents are electron-donating groups, influencing the ring's electronic density and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-methylsulfanyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS2/c1-9-5-4(3-7)6(10-2)11-8-5/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSPVOKUDXXEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1C#N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351644 | |

| Record name | 4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157139-68-9 | |

| Record name | 4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-5-(methylthio)isothiazole-4-carbonitrile with appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity of the product.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to obtain the desired compound in bulk quantities.

Chemical Reactions Analysis

4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

4-Isothiazolecarbonitrile derivatives have shown promising biological activities, particularly in antiviral and antibacterial research:

- Antiviral Activity : Research indicates that derivatives of isothiazole compounds exhibit antiviral effects against several viruses, including human rhinovirus and enteroviruses . For instance, a derivative coded IS-50 demonstrated a broad spectrum of activity against picornaviruses, which are responsible for several common viral infections.

- Antibacterial Properties : The compound's structural features allow it to interact with bacterial enzymes and receptors, potentially leading to the development of new antibacterial agents. Studies have highlighted the importance of structural modifications to enhance bioactivity and selectivity against bacterial strains .

Agricultural Applications

The compound has been investigated for its potential use as a fungicide and herbicide:

- Fungicidal Activity : Novel isothiazolamide derivatives have been developed for controlling harmful fungi in crops. These compounds are essential for improving crop efficiency and protecting agricultural products from fungal diseases .

- Herbicidal Properties : The synthesis of isothiazole derivatives has also been explored for their herbicidal activity. These compounds aim to selectively control unwanted vegetation while minimizing harm to beneficial plants .

Case Study 1: Antiviral Screening

A study conducted on a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles revealed that these compounds were synthesized with yields ranging from 66% to 82%. They were screened against various human rhinovirus serotypes, demonstrating significant antiviral activity. The structural variations among the derivatives played a crucial role in their efficacy against specific viral strains .

Case Study 2: Agricultural Efficacy

In another study focusing on the agricultural applications of isothiazole derivatives, researchers synthesized several novel compounds aimed at controlling fungal pathogens affecting crops. These compounds were evaluated for their effectiveness in field trials, showing promising results in reducing fungal infections while maintaining crop health .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile | Contains a chloro group | Exhibits different reactivity due to chlorine |

| 3,5-Bis(methylthio)isothiazole-4-carbonitrile | Two methylthio groups | Enhanced lipophilicity and potential bioactivity |

| 3-Methylthio-5-(4-hydroxyphenyl)-4-isothiazolecarbonitrile | Hydroxyphenyl substituent | Increased solubility and potential for further derivatization |

These comparisons highlight the diversity within the isothiazole family while emphasizing the unique structural features of 4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)- that may influence its reactivity and biological activity.

Mechanism of Action

The mechanism of action of 4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key structural analogues and their substituent effects are summarized below:

Key Observations :

- Electronic Effects : Methoxy and methylthio groups increase electron density at positions 3 and 5, respectively, altering reactivity in electrophilic substitutions. For example, 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile (electron-withdrawing Cl at 3) shows lower reactivity in further arylations compared to methoxy-substituted analogues .

- Steric Considerations : Bulky substituents (e.g., p-tolyl in ) reduce reaction yields due to steric hindrance, whereas smaller groups like -SCH₃ favor higher synthetic efficiency.

- Biological Relevance: Amino-substituted isothiazoles (e.g., ) exhibit enhanced binding to biological targets, suggesting that the target compound’s -CN and -SCH₃ groups may also confer bioactivity, though this requires validation.

Physical and Spectral Properties

- Melting Points : Methoxy-substituted compounds (e.g., 300°C in ) generally exhibit higher melting points than methylthio analogues due to stronger intermolecular hydrogen bonding.

- Spectroscopic Data: IR: Cyano groups show characteristic peaks near 2196 cm⁻¹ (C≡N stretch) . NMR: Methoxy protons resonate at δ ~3.8–4.0 ppm, while methylthio protons appear at δ ~2.3–2.6 ppm .

Biological Activity

4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)-, also known as 3-methoxy-5-(methylthio)-4-isothiazolecarbonitrile (MITC), is a heterocyclic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 186.3 g/mol

- Structure : Contains a five-membered isothiazole ring with a methoxy group and a methylthio group, enhancing its reactivity and biological interactions.

Synthesis

The synthesis of MITC can be achieved through various methods:

- Reaction of 3-methoxy-5-mercaptoisothiazole with formic acid and triethyl orthoformate.

- Alkylation techniques yielding derivatives with varying biological activities .

Antiviral Properties

MITC has been studied for its antiviral activity, particularly against human rhinoviruses (HRV). Research indicates:

- Screening Results : A series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles were tested against 17 HRV serotypes. Compounds demonstrated notable activity against HRV 86 (group A) and HRVs 39 and 89 (group B) with varying IC values .

- Mechanism of Action : The activity is attributed to the compound's ability to inhibit viral multiplication, making it a candidate for further antiviral drug development .

Fungicidal Activity

MITC derivatives have shown promise as fungicides:

- Fungicidal Spectrum : Studies indicate that certain isothiazole derivatives exhibit broader fungicidal activity compared to existing compounds, targeting various fungal species effectively .

Case Studies

- Antiviral Activity Study :

- Fungicidal Efficacy :

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile | Contains a chloro group and a phenyl substituent | Exhibits different reactivity due to chlorine |

| 3,5-Bis(methylthio)isothiazole-4-carbonitrile | Two methylthio groups | Enhanced lipophilicity and potential bioactivity |

| 3-Methylthio-5-(4-hydroxyphenyl)-4-isothiazolecarbonitrile | Hydroxyphenyl substituent | Increased solubility and potential for further derivatization |

This table illustrates the diversity within the isothiazole family and emphasizes the unique structural features of MITC that influence its reactivity and biological activity.

Q & A

Q. What synthetic methodologies are commonly employed to introduce methoxy and methylthio substituents onto isothiazolecarbonitrile scaffolds?

- Methodological Answer : The synthesis of such derivatives often involves halogenation or nitration reactions under controlled conditions. For example, halogenation of the isothiazole core can be achieved using reagents like phosphorus pentachloride, followed by nucleophilic substitution with methoxy or methylthio groups . Key steps include optimizing solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd-based catalysts for cross-coupling reactions). Spectroscopic validation (e.g., H NMR, C NMR) is critical to confirm substituent positioning .

Q. How is the structural integrity of 3-methoxy-5-(methylthio)-4-isothiazolecarbonitrile validated post-synthesis?

- Methodological Answer : Structural confirmation relies on a combination of analytical techniques:

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm, S-CH vibrations).

- NMR spectroscopy : H NMR distinguishes methoxy (-OCH) and methylthio (-SCH) proton environments, while C NMR confirms nitrile carbon signals.

- Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S percentages .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity patterns during nitration of the isothiazole ring?

- Methodological Answer : Discrepancies in nitration outcomes (e.g., regioselectivity or byproduct formation) may arise from competing reaction pathways. To address this:

- Condition screening : Test nitrating agents (e.g., HNO/HSO vs. acetyl nitrate) under varying temperatures.

- Computational modeling : Use DFT calculations to predict electrophilic attack sites on the isothiazole ring, guided by electron-donating/withdrawing effects of existing substituents .

- In-situ monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust reaction kinetics .

Q. What computational tools are effective in predicting the reactivity of 3-methoxy-5-(methylthio)-4-isothiazolecarbonitrile in nucleophilic substitution reactions?

- Methodological Answer : AI-driven synthesis planners (e.g., Template_relevance Reaxys) leverage reaction databases to propose feasible pathways. For example:

Q. How do solvent polarity and temperature influence the stability of 3-methoxy-5-(methylthio)-4-isothiazolecarbonitrile in catalytic reactions?

- Methodological Answer : Stability studies should include:

- Accelerated degradation testing : Expose the compound to polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., toluene) at elevated temperatures (40–80°C).

- Kinetic profiling : Monitor decomposition via UV-Vis spectroscopy, noting shifts in λ due to nitrile group hydrolysis.

- Catalyst compatibility : Screen Pd/C or CuI catalysts to assess their impact on side reactions (e.g., demethylation of the methoxy group) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Mitigation strategies include:

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate pure crystalline forms.

- DSC/TGA analysis : Differentiate polymorphs by their thermal behavior.

- Cross-lab validation : Compare data with independent studies using standardized protocols (e.g., JICST or IUPAC guidelines) .

Experimental Design Considerations

Q. What steps are critical when designing a SAR study for 3-methoxy-5-(methylthio)-4-isothiazolecarbonitrile derivatives?

- Methodological Answer :

- Substituent variation : Systematically modify the methoxy/methylthio groups while keeping the isothiazole core intact.

- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or cytochrome P450 targets) to correlate structural changes with activity.

- Statistical validation : Use multivariate analysis (e.g., PCA) to identify key substituent contributions to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.